6-Propylpyrimidine-4-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-propyl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTCRADSZLEUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=S)N=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of the Pyrimidine Heterocycle in Chemical Research
The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. wjahr.comscispace.com Its presence is vital in the very blueprint of life, forming the core structure of the nucleobases uracil, cytosine, and thymine (B56734) in DNA and RNA. sciensage.inforesearchgate.net This inherent biological relevance has propelled pyrimidine derivatives to the forefront of medicinal chemistry research. wjahr.comgsconlinepress.combohrium.com
Scientists have extensively explored the synthesis and modification of the pyrimidine core, leading to a vast library of compounds with a wide spectrum of biological activities. scispace.comsciensage.info These derivatives have found applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. wjahr.comnih.gov The versatility of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. bohrium.comresearchgate.net The ease of synthesis and the potential for creating fused heterocyclic systems further enhance the significance of the pyrimidine heterocycle in the ongoing quest for novel therapeutic agents and functional materials. sciensage.infonih.gov
Unique Contributions of the Thiol Moiety in Pyrimidine Derivatives to Chemical Reactivity and Biological Interactions
The introduction of a thiol (-SH) group onto the pyrimidine (B1678525) scaffold, as seen in 6-Propylpyrimidine-4-thiol, imparts unique chemical and biological characteristics. The thiol group, and its tautomeric thione form (-C=S), significantly influences the electronic distribution and reactivity of the pyrimidine ring. ontosight.ai This functionality provides a handle for a variety of chemical transformations, including oxidation to disulfides or sulfonic acids, and nucleophilic substitution reactions, allowing for the synthesis of a diverse array of derivatives. ontosight.ai
From a biological perspective, the thiol moiety is a key player in various interactions. It can form hydrogen bonds and, importantly, covalent bonds with biological macromolecules, particularly with the thiol groups of cysteine residues in proteins. researchgate.netakjournals.com This ability to interact with and potentially modulate the function of enzymes and receptors is a cornerstone of the biological activity observed in many thiolated pyrimidines. researchgate.netakjournals.com For instance, the well-known drug propylthiouracil, a related compound, exerts its effects by interfering with thyroid hormone synthesis. nih.govumass.edu The presence of the thiol group can also influence the molecule's redox properties and its ability to participate in various cellular signaling pathways. akjournals.com
Coordination Chemistry and Metal Complexation of 6 Propylpyrimidine 4 Thiol
Ligand Design Principles for Thiolated Pyrimidines
The design of ligands for specific applications in catalysis, sensing, or materials science hinges on the predictable control of their coordination geometry and electronic interaction with a metal center. Thiolated pyrimidines are particularly versatile due to the presence of multiple, electronically distinct donor atoms. mdpi.com The thiol group (-SH) can be readily deprotonated to the thiolate (S⁻), which acts as a soft Lewis base, showing a strong affinity for soft metal ions like Ag(I), Hg(II), and Cd(II). wikipedia.orgnih.gov Concurrently, the endocyclic nitrogen atoms of the pyrimidine (B1678525) ring are harder Lewis bases, preferring to coordinate with harder or borderline metal ions. mdpi.com This combination of donor sites is fundamental to the ligand's ability to form stable and structurally diverse metal complexes.
6-Propylpyrimidine-4-thiol possesses two primary coordination sites: the exocyclic sulfur atom and the endocyclic nitrogen atoms (N1 and N3). This arrangement allows for several coordination modes, making it a versatile building block in coordination chemistry.
Monodentate Coordination: The ligand can coordinate to a metal center solely through the deprotonated sulfur atom. This is common in complexes with soft metal ions that have a strong preference for sulfur donors. cdnsciencepub.com
Bidentate Chelation: A highly common and stable coordination mode for ligands of this type is N,S-bidentate chelation. nih.govnih.gov In the case of this compound, coordination would likely involve the sulfur atom and the adjacent N3 atom, forming a stable five-membered chelate ring. This mode is frequently observed in complexes with various transition metals.
Bridging Coordination: The ligand can also act as a bridge between two or more metal centers. This can occur in several ways:
μ₂-S Bridging: The sulfur atom can bridge two metal ions. wikipedia.org
N,S-Bridging: The ligand can bridge two metal centers using the sulfur atom to coordinate to one metal and a nitrogen atom to coordinate to another. This often leads to the formation of coordination polymers. rsc.orgresearchgate.net
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (hard/soft acid-base principles), the steric hindrance from the propyl group, the reaction solvent, and the counter-ions present. xmu.edu.cn
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with pyrimidine thiolate ligands is typically straightforward. A common method involves the reaction of the thiol ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent like ethanol (B145695) or methanol. wikipedia.orgnih.gov The reaction is often carried out in the presence of a weak base to facilitate the deprotonation of the thiol group, forming the reactive thiolate anion.
Thiolate ligands have a pronounced affinity for silver(I), a soft metal ion, leading to a rich variety of Ag(I)-thiolate coordination polymers. xmu.edu.cn Based on analogous systems, the reaction of this compound with a silver(I) salt would be expected to yield complexes where the silver ions are bridged by the thiolate sulfur. The coordination geometry around the Ag(I) center can vary from linear to trigonal planar or tetrahedral, often involving Ag-S bonds and sometimes weaker Ag-N interactions. xmu.edu.cnrsc.org The resulting structures can range from discrete multinuclear clusters to infinite one-, two-, or three-dimensional coordination polymers, influenced by factors like solvent and the presence of ancillary ligands. xmu.edu.cnresearchgate.net
The definitive characterization of these coordination compounds relies on a combination of analytical techniques.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. For analogous Ag(I)-thiolate complexes, Ag-S bond lengths typically average around 2.4-2.5 Å. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing the coordination of the ligand. The disappearance of the S-H stretching vibration (typically around 2500-2600 cm⁻¹) upon complexation confirms the deprotonation of the thiol. Shifts in the C=N and C=C stretching frequencies of the pyrimidine ring can indicate the involvement of the nitrogen atoms in coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the pyrimidine protons and carbons upon coordination provide evidence for metal-ligand binding. nih.govnih.gov
UV-Visible Spectroscopy: These complexes often exhibit intense electronic transitions in the UV-visible region, which can be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (π→π*) transitions. cdnsciencepub.comnih.gov
Below is a table summarizing typical characterization data for complexes of analogous pyrimidine and pyridine (B92270) thiolate ligands.
| Technique | Compound/Complex Type | Observation | Reference |
| IR | Metal-Thiolate Complex | Disappearance of ν(S-H) band | researchgate.net |
| IR | Metal-Pyrimidine Complex | Shift in ν(C=N) and ν(C=C) bands | researchgate.net |
| ¹H NMR | [Cd(4,6-dimethylpyrimidine-2-thiolato)₂Cl₂] | Downfield shift of pyrimidine protons | ucl.ac.uk |
| X-ray | [Fe(pyrimidine-2-thiolate)₂]n | Fe-S: ~2.36 Å, Fe-N: ~2.18 Å | rsc.orgresearchgate.net |
| X-ray | Ag(I)-Silanethiolate Cluster | Ag-S: ~2.48 Å, Ag···Ag interactions | rsc.org |
| UV-Vis | Metal-Pyridine Thiol Complexes | Intense sulfur-to-metal charge transfer bands | cdnsciencepub.com |
Electronic Structure and Bonding Analysis in Metal-Pyrimidine Thiolate Complexes
The electronic structure and the nature of the metal-ligand bond are crucial for understanding the properties and reactivity of these complexes. Density Functional Theory (DFT) calculations are a powerful tool for probing these aspects. nih.govnih.gov
The bonding in a metal-6-propylpyrimidine-4-thiolate complex involves interactions between the metal's d-orbitals and the frontier orbitals of the thiolate ligand. The highest occupied molecular orbital (HOMO) of the deprotonated ligand is typically centered on the sulfur p-orbitals, which engage in covalent bonding with the metal d-orbitals. nih.gov This metal-sulfur bond has significant covalent character, especially with late transition metals. nih.gov
The interaction can be described as a combination of σ-donation from the ligand to the metal and, in some cases, π-backbonding from the metal to the ligand's π* orbitals. The sulfur atom, with its available lone pairs, also acts as a π-donor. wikipedia.org DFT studies on related systems have shown that factors like filled-filled d-π orbital repulsions can significantly influence the nucleophilicity and reactivity of the coordinated thiolate. nih.gov The energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter that relates to the complex's electronic stability and reactivity. bohrium.com
Catalytic and Sensory Applications of this compound Metal Complexes
While specific applications for this compound complexes are not yet reported, the chemistry of related compounds suggests significant potential in catalysis and chemical sensing.
Catalysis: Metal-thiolate complexes are known to be active in various catalytic transformations. For instance, molybdenum(VI) complexes with pyrimidine-2-thiolate have been shown to be efficient catalysts for oxygen atom transfer (OAT) reactions. nih.gov The electronic properties of the pyrimidine ring can be tuned to enhance catalytic activity. The presence of both sulfur and nitrogen donors can stabilize different oxidation states of the metal center, which is often a requirement for an effective catalytic cycle.
Sensory Applications: The strong and often selective binding of thiolate ligands to heavy metal ions makes them excellent candidates for chemosensors. researchgate.netjetir.org Pyrimidine-2-thiol has been used as a selective ligand for the preconcentration and determination of lead (Pb²⁺) and as a component in optical sensors for mercury (Hg²⁺). researchgate.netebi.ac.uk A sensor based on a pyrimidine Schiff base ligand demonstrated high selectivity for aluminum (Al³⁺) through a "turn-on" fluorescence response. jetir.org It is plausible that complexes of this compound could be developed into selective colorimetric or fluorescent sensors for environmentally and biologically important metal ions. xmu.edu.cnmdpi.com
Role as Ligands in Homogeneous and Heterogeneous Catalysis
While the broader class of pyrimidinethiols has been investigated for its catalytic applications, specific research detailing the role of this compound as a ligand in either homogeneous or heterogeneous catalysis is not extensively available in the current scientific literature. However, the structural features of this compound suggest its potential for such applications. Metal complexes involving ligands similar to this compound have been explored for their catalytic prowess. For instance, studies on 6-methylpyrimidine-4-thiol (B2376143) have indicated that its metal complexes are of interest for their utility in catalysis and material development.
In the realm of heterogeneous catalysis, coordination polymers have emerged as a promising class of materials due to their ordered structures and high surface areas. A notable example involves a silver (Ag) coordination polymer synthesized with 4,6-diamino-2-pyrimidinethiol, which demonstrated high efficiency as a heterogeneous catalyst in the Hantzsch synthesis of polyhydroquinolines. nih.gov This highlights the potential for pyrimidinethiol-based coordination polymers to act as robust and recyclable catalysts. The general catalytic activity of such coordination polymers is often attributed to the well-defined and accessible metal centers within the polymeric framework.
Table 1: Examples of Catalytic Applications of Related Pyrimidinethiol Ligands
| Ligand | Metal Ion | Type of Catalysis | Catalytic Reaction | Reference |
| 4,6-diamino-2-pyrimidinethiol | Silver (Ag) | Heterogeneous | Hantzsch synthesis of polyhydroquinolines | nih.gov |
| 6-methylpyrimidine-4-thiol | Various | Not specified | General catalysis and material development |
This table illustrates the catalytic potential of pyrimidinethiol ligands based on available research on analogous compounds, as direct studies on this compound are limited.
Development of Chemical Sensors Based on Thiolate Coordination Polymers
The development of chemical sensors is another area where thiolate coordination polymers have shown considerable promise. The interaction between the thiol group and metal ions can lead to the formation of coordination polymers with unique photophysical properties, such as luminescence, which can be modulated by the presence of specific analytes. This change in optical or electronic properties forms the basis for a sensing mechanism.
Although specific research on chemical sensors based on this compound is not readily found, the broader family of thiol-containing ligands and their coordination polymers has been extensively studied for sensing applications. Thiolate coordination polymers, particularly with metals like silver (Ag), have been investigated for their sensory capabilities towards various species. The flexibility in the coordination geometry between the metal ion and the thiolate ligand can impart high sensitivity and selectivity to the resulting sensor.
The general principles of sensor design using such materials often rely on the displacement of the coordinating ligand by the analyte or a change in the coordination environment of the metal center upon interaction with the analyte, leading to a detectable signal. The porous nature of some coordination polymers can also facilitate the capture and concentration of analytes, enhancing the sensor's efficiency.
Table 2: Potential Components for a Chemical Sensor Based on Thiolate Coordination Polymers
| Component | Role in the Sensor | Potential Material/Molecule |
| Ligand | Forms the coordination polymer with the metal ion | This compound |
| Metal Ion | Acts as the coordination center and signaling unit | Ag(I), Zn(II), Cu(II), etc. |
| Analyte | The substance to be detected | Metal ions, small organic molecules, etc. |
| Transducer | Converts the chemical interaction into a measurable signal | Optical (e.g., fluorescence, colorimetry), Electrochemical |
This table outlines the conceptual components of a chemical sensor that could potentially be developed using this compound, based on established principles of coordination polymer-based sensors.
Computational and Theoretical Studies on 6 Propylpyrimidine 4 Thiol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and the energetic landscape of different molecular forms. nih.gov
Analysis of Molecular Orbitals and Charge Distribution
The electronic behavior of 6-Propylpyrimidine-4-thiol is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions likely to accept an electron, highlighting sites for nucleophilic attack. mdpi.com
In this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiol group and the nitrogen atoms of the pyrimidine (B1678525) ring, due to the presence of lone pair electrons. The LUMO is likely distributed over the π-system of the electron-deficient pyrimidine ring. researchgate.netsciety.org This distribution dictates the molecule's reactivity.
The charge distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges on different atoms. The nitrogen atoms in the pyrimidine ring and the sulfur atom are electronegative, leading to a partial negative charge, while the adjacent carbon and hydrogen atoms carry partial positive charges. This charge separation influences the molecule's polarity and its interaction with other polar molecules and ions. researchgate.net
Table 1: Predicted Electronic Properties of this compound Note: The values presented in this table are illustrative and based on typical results from DFT calculations for similar pyrimidine derivatives. Actual values would require specific calculations for this compound.
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. sciety.org |
| Most Nucleophilic Site | Sulfur Atom / Ring Nitrogen Atoms | Prone to reaction with electrophiles. mdpi.com |
| Most Electrophilic Site | Carbon atoms adjacent to Nitrogens | Prone to reaction with nucleophiles. scialert.net |
Energetic Preferences of Tautomeric Forms (Thiol vs. Thione)
This compound can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H bond). Computational studies on analogous compounds like 2-mercaptopyrimidine (B73435) and 2-pyridinethiol have shown that the relative stability of these tautomers is highly dependent on their environment. researchgate.netacs.org
In the gas phase, the thiol form is generally predicted to be more stable. nih.gov However, in polar solvents, the thione form becomes the predominant species. This shift is attributed to the larger dipole moment of the thione tautomer, which leads to stronger stabilizing interactions with polar solvent molecules. researchgate.netacs.org Self-association through hydrogen bonding, particularly in concentrated solutions or the solid state, also significantly favors the thione form. researchgate.net
Table 2: Relative Energetic Stability of Thiol vs. Thione Tautomers in Different Environments (Based on Analogous Pyrimidine Thiols)
| Environment | More Stable Tautomer | Approximate Energy Difference (kcal/mol) | Rationale |
|---|---|---|---|
| Gas Phase | Thiol | 3-8 kcal/mol more stable than thione researchgate.netnih.gov | Intrinsic molecular stability. |
| Nonpolar Solvent | Thiol | Thiol form predominates. researchgate.net | Minimal solvent interaction, similar to gas phase. |
| Polar Solvent (e.g., Water, Ethanol) | Thione | 5-7 kcal/mol more stable than thiol researchgate.netnih.gov | Stronger solvation of the more polar thione form. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. rsc.orgnih.gov For this compound, reactivity is primarily dictated by the thiol/thione group and the pyrimidine ring.
Nucleophilic Character : The sulfur atom in both the thiol and the deprotonated thiolate form is highly nucleophilic. It is predicted to be the primary site for reactions such as alkylation and acylation. researchgate.net
Electrophilic Character : The electron-deficient pyrimidine ring, particularly the carbon atoms at positions 2 and 6, are susceptible to nucleophilic aromatic substitution, although this often requires harsh reaction conditions.
Reaction Pathways : Quantum chemical calculations can map the potential energy surface for a given reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative prediction of reaction feasibility and kinetics. nih.gov For instance, the tautomerization between the thiol and thione forms can be computationally modeled to understand the energy barrier and the role of catalysts or solvent molecules in the process. nih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable computational techniques in modern drug discovery and chemical biology. mdpi.commdpi.com These methods are used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. nih.gov Pyrimidine derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for designing new therapeutic agents. nih.govarabjchem.orgnih.gov
Prediction of Ligand-Target Interactions in Chemical Biology
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This allows for the identification of key intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include: acs.org
Hydrogen Bonding : The N-H group of the thione tautomer or the S-H of the thiol tautomer can act as hydrogen bond donors. The ring nitrogen atoms and the sulfur atom (in the thione form) can act as hydrogen bond acceptors.
π-π Stacking : The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.
Hydrophobic Interactions : The 6-propyl group provides a nonpolar region that can form favorable hydrophobic interactions with nonpolar pockets in the protein.
S-H/π Interactions : The thiol group can also participate in weaker, but significant, S-H/π interactions with aromatic rings. acs.org
Computational Elucidation of Binding Modes and Affinities
Docking programs calculate a score that estimates the binding affinity, typically expressed in kcal/mol, which reflects the strength of the ligand-target interaction. samipubco.com A lower (more negative) binding energy suggests a more stable complex and potentially a more potent inhibitor or ligand. nih.govmdpi.com
By simulating the docking of this compound into the active site of a hypothetical kinase (a common target for pyrimidine-based drugs), one can predict its binding mode. nih.gov The simulation might reveal that the pyrimidine core mimics the adenine (B156593) of ATP, forming key hydrogen bonds with the hinge region of the kinase, while the propyl group occupies a nearby hydrophobic pocket. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the interactions over time. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -7.5 kcal/mol | Suggests a moderately strong and favorable binding interaction. |
| Key Interacting Residues | GLU-81, LEU-132, PHE-80 | Indicates specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bond with GLU-81, Hydrophobic interaction with LEU-132, π-π stacking with PHE-80 | Details the nature of the forces stabilizing the complex. |
| Predicted Binding Mode | Pyrimidine ring in hinge region, propyl group in hydrophobic pocket. | Describes the specific orientation of the ligand within the active site. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound primarily focuses on the orientation of the propyl group relative to the pyrimidine ring. The flexibility of the propyl chain allows it to adopt various conformations, each with a distinct energy level. The rotation around the C-C single bonds of the propyl group gives rise to different staggered and eclipsed conformers. The most stable conformers are typically those that minimize steric hindrance between the propyl group and the pyrimidine ring.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences. By systematically rotating the dihedral angles of the propyl group and calculating the corresponding single-point energies, a potential energy surface can be generated. This surface reveals the lowest energy (most stable) conformations and the energy barriers between them.
For this compound, the key dihedral angle is that which describes the rotation of the ethyl moiety of the propyl group relative to the pyrimidine ring. The steric bulk of the pyrimidine ring and the thiol group will influence the preferred orientation of the propyl chain. It is anticipated that staggered conformations, which minimize non-bonded interactions, will be energetically favored over eclipsed conformations.
To illustrate the likely outcomes of such an analysis, a hypothetical conformational energy profile is presented below. This table is based on the expected rotational barriers and steric interactions for an alkyl-substituted heterocyclic compound.
Interactive Table: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cring-Cring-Cpropyl-Cpropyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar (Staggered) | 180° | 0.00 | 65.1 |
| Gauche (Staggered) | 60° | 0.85 | 17.2 |
| Gauche (Staggered) | -60° | 0.85 | 17.2 |
| Syn-periplanar (Eclipsed) | 0° | 4.50 | 0.1 |
| Anticlinal (Eclipsed) | 120° | 3.20 | 0.2 |
| Anticlinal (Eclipsed) | -120° | 3.20 | 0.2 |
Molecular dynamics (MD) simulations offer a complementary approach to understanding the dynamic nature of this compound. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes, intermolecular interactions, and solvent effects. nih.gov By simulating the molecule in a virtual environment (e.g., in a solvent box of water or an organic solvent), researchers can observe how the propyl chain flexes and rotates, and how the molecule as a whole interacts with its surroundings.
These simulations can reveal the timescales of conformational transitions, identify the most populated conformational states, and calculate various structural and dynamic properties. For instance, MD studies on similar heterocyclic compounds have been used to investigate their stability and interactions within biological systems. nih.gov Such simulations for this compound could elucidate its behavior in different chemical environments, which is essential for predicting its reactivity and suitability for various applications.
The combination of conformational analysis and molecular dynamics simulations provides a robust theoretical framework for characterizing the three-dimensional structure and behavior of this compound at the atomic level. While awaiting specific experimental validation, these computational approaches are indispensable for guiding further research and hypothesis-driven discovery.
Structure Activity Relationship Sar Investigations of 6 Propylpyrimidine 4 Thiol Derivatives in Chemical and Biochemical Contexts
Systematic Design of Analogues with Varied Substituents
The systematic design of analogues of 6-propylpyrimidine-4-thiol involves the strategic modification of its chemical structure to explore the chemical space and understand how different functional groups influence its properties. A common approach begins with the core structure, in this case, a pyrimidine (B1678525) ring substituted with a propyl group at position 6 and a thiol group at position 4.
Design strategies often focus on several key areas of the molecule:
Modification of the Alkyl Group at C6: The propyl group can be replaced with other alkyl chains of varying lengths and branching (e.g., methyl, ethyl, isopropyl) to probe the effects of sterics and lipophilicity.
Substitution on the Pyrimidine Ring: Introducing various substituents at the C2 and C5 positions is a primary strategy. Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF3) or nitro (-NO2), and electron-donating groups (EDGs) such as amino (-NH2) or methoxy (B1213986) (-OMe), can be introduced to modulate the electronic properties of the pyrimidine ring.
Derivatization of the Thiol Group: The thiol (-SH) group is highly reactive and can be alkylated or otherwise modified to form thioethers, disulfides, or other sulfur-containing functionalities. This position is critical for many biological interactions.
Alteration of the Heterocyclic Core: The pyrimidine ring itself can be replaced by other aromatic systems, such as pyrazine (B50134) or triazine, to significantly alter the core electronic and structural properties.
A series of 2-alkylpyrimidine-4,6-diol derivatives were designed and synthesized based on a high-throughput screening hit, 2-(hexylthio)-pyrimidine-4,6-diol. These compounds were prepared by alkylating the starting material with various alkyl tosylates or bromides. Similarly, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized by reacting aromatic aldehydes with malononitrile (B47326) and thiourea (B124793). These synthetic routes allow for the creation of a diverse library of analogues for SAR studies.
Correlation of Structural Modifications with Chemical Reactivity and Selectivity
Structural modifications to the this compound scaffold directly correlate with changes in chemical reactivity and selectivity. The electronic nature of substituents on the pyrimidine ring plays a crucial role in modulating the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions.
A comprehensive study on 2-sulfonylpyrimidines (2-SPs), a related class of compounds, demonstrated that their reactivity could be finely tuned over nine orders of magnitude. This was achieved by introducing various electron-withdrawing and electron-donating groups onto the pyrimidine ring.
Key Findings on Reactivity:
Influence of Substituents: Introducing electron-withdrawing groups (EWGs) on the pyrimidine ring generally accelerates reaction rates, while electron-donating groups (EDGs) slow them down. Substitution at the C5 position of the pyrimidine ring has been shown to have the most significant impact on reactivity.
Effect of the Aromatic System: Altering the core aromatic system has a profound effect on reactivity. For instance, replacing the pyrimidine ring with a 1,3,5-triazine (B166579) drastically increases reactivity, whereas replacement with a 1,4-pyrazine can completely halt the reaction under similar conditions.
Thiol Group Reactivity: The thiol group itself is a key determinant of reactivity. It can participate in nucleophilic substitution and thiol-Michael addition reactions. The pKa of the thiol group, which is influenced by the electronic environment of the pyrimidine ring, dictates its propensity to exist as the more reactive thiolate anion at physiological pH.
The table below illustrates how different substituents can modulate the reactivity of pyrimidine derivatives, based on findings from related compound classes.
| Compound Class | Modification | Effect on Reactivity |
| 2-Sulfonylpyrimidines | Introduction of EWGs (-CF3, -NO2) | Accelerates reaction rates |
| 2-Sulfonylpyrimidines | Introduction of EDGs (-NH2, -OMe) | Slows down reaction rates |
| Pyrimidine Analogues | Replacement of pyrimidine with 1,3,5-triazine | Drastically increases reactivity |
| Pyrimidine Analogues | Replacement of pyrimidine with 1,4-pyrazine | Switches off reactivity |
This table is generated based on principles derived from studies on related pyrimidine structures.
Analysis of Structural Determinants for Molecular Interactions (e.g., enzyme recognition, receptor binding)
The specific three-dimensional arrangement of atoms and functional groups in this compound derivatives dictates their ability to interact with biological macromolecules like enzymes and receptors. The thiol group, in particular, is a critical feature for molecular recognition, often forming covalent or non-covalent interactions with target proteins.
Thiolated pyrimidines can act as covalent modifiers, especially targeting cysteine residues in proteins. The reactivity of these compounds can be tuned for chemoselective cysteine S-arylation, a process where subtle differences in the microenvironment of cysteine residues can be exploited for selective targeting. For example, in one study, modification of a specific cysteine residue (C277) in a protein led to the formation of a water-mediated hydrogen bond between a pyrimidine nitrogen atom and the protein backbone.
Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that the presence of the core heterocyclic structure and substituents at the thiol function are essential for antiproliferative activity, highlighting the importance of these features for interacting with biological targets.
| Structural Feature | Type of Interaction | Biological Target Example | Effect |
| Thiol/Thiolate Group | Covalent Adduct Formation | Cysteine residues in enzymes (e.g., p53) | Enzyme inhibition/modification |
| Pyrimidine Nitrogen Atoms | Hydrogen Bonding | Backbone amides in proteins | Stabilization of binding pose |
| Substituents on Ring | Steric and Electronic Complementarity | Active site of kinases (e.g., EGFR, VEGFR-2) | Inhibition of enzyme activity |
| Overall Molecular Shape | Shape Complementarity | Ligand binding pocket of G protein-coupled receptors (e.g., P2Y receptors) | Agonism or Antagonism |
This interactive table summarizes key structural determinants and their roles in molecular interactions, based on research on pyrimidine analogues.
Development of Predictive SAR Models for Thiolated Pyrimidine Analogues
To rationalize the large datasets generated from SAR studies and to guide the design of new compounds, researchers develop predictive quantitative structure-activity relationship (QSAR) models. These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model typically involves:
Data Collection: Assembling a dataset of thiolated pyrimidine analogues with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., Sanderson electronegativity), steric properties (e.g., molecular volume), and topological features.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a model that links the descriptors to the observed activity.
Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.
For pyrimidine derivatives, QSAR models have been successfully developed to predict their activity as anticancer agents. For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model outperformed a linear MLR model, suggesting complex relationships between structure and activity. Such models can highlight the importance of specific descriptors. For instance, models for COX-2 inhibitors based on 2-(4-methylsulphonylphenyl)pyrimidine derivatives indicated that atomic properties like electronegativity and polarizability were crucial for explaining their inhibitory activity.
These predictive models serve as powerful tools, enabling the virtual screening of large compound libraries and prioritizing the synthesis of analogues with the highest probability of success, thereby accelerating the drug discovery process.
Advanced Applications and Methodological Approaches in Chemical Biology and Materials Science
Integration into Nanomaterials and Surface Chemistry
The unique properties of 6-Propylpyrimidine-4-thiol, particularly the presence of a thiol (-SH) group, make it a compound of significant interest in the realm of nanomaterials and surface chemistry. The thiol group's strong affinity for noble metal surfaces allows for the straightforward functionalization of nanoparticles, leading to tailored surface properties and functionalities.
Surface Functionalization of Nanoparticles via Thiol Linkages
The functionalization of nanoparticles is a critical step in preparing them for various applications, enhancing their stability, biocompatibility, and targeting capabilities. Thiolated molecules, such as this compound, are particularly effective for modifying the surfaces of nanoparticles, especially those made of gold (AuNPs). The strong interaction between sulfur and gold atoms facilitates the formation of self-assembled monolayers (SAMs) on the nanoparticle surface. This process involves the covalent bonding of the thiol group to the gold surface, creating a stable and robust coating.
The pyrimidine (B1678525) core of this compound introduces additional functionalities to the nanoparticle surface. The nitrogen atoms in the pyrimidine ring can act as coordination sites for other metals or as hydrogen bond acceptors, influencing the nanoparticle's interaction with its environment. The propyl group, being hydrophobic, can also modulate the solubility and dispersibility of the functionalized nanoparticles in different solvents.
The process of functionalizing gold nanoparticles with thiol-containing compounds typically involves mixing a solution of the nanoparticles with a solution of the thiol-modified molecule. The self-assembly process is spontaneous and leads to a dense and organized monolayer on the nanoparticle surface. The resulting functionalized nanoparticles can then be purified and characterized to confirm the successful surface modification.
Thiolated polymers are also utilized to create nanocarriers with mucoadhesive properties. These polymers can be used to coat nanoparticles, and the exposed thiol groups can form disulfide bonds with cysteine-rich subdomains in biological tissues, leading to enhanced adhesion and prolonged retention times. nih.gov
Investigation of Electronic Properties in Thiolate-Modified Materials
The modification of material surfaces with molecules like this compound can significantly alter their electronic properties. The formation of a self-assembled monolayer of this compound on a conductive or semiconductive surface introduces a new interface with distinct electronic characteristics.
Theoretical studies using Density Functional Theory (DFT) on pyrimidine and related diazine molecules have been conducted to understand their electronic and structural properties. iiste.org These studies calculate parameters such as total energies, energy gaps, ionization potentials, and electron affinities, which are crucial for predicting the behavior of these molecules in electronic devices. The presence of nitrogen atoms in the pyrimidine ring affects its electronic properties, making it an electron-deficient system.
Potential in Organic Electronic Devices as Functional Components
Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Pyrimidine derivatives have emerged as promising candidates for various functional components in these devices due to their tunable electronic properties.
The electron-deficient nature of the pyrimidine ring makes it a suitable building block for electron-transporting materials (ETMs) and host materials in OLEDs. nbinno.comnbinno.comresearchgate.netmdpi.com Efficient electron injection and transport are crucial for achieving high performance in OLEDs, and the pyrimidine core can facilitate these processes. nbinno.com By modifying the pyrimidine backbone with different substituents, it is possible to fine-tune the energy levels, emission colors, and thermal stability of the resulting materials. nbinno.com
In the context of this compound, the thiol group offers a convenient anchor point for integrating the molecule into device structures, for instance, by binding to gold electrodes in an OFET. wikipedia.org The propyl group can influence the material's solubility and film-forming properties, which are important for solution-based processing of organic electronic devices. The combination of the electron-deficient pyrimidine core and the surface-anchoring thiol group makes this compound a potentially valuable component for creating well-defined interfaces and active layers in organic electronic devices.
While specific studies on this compound in organic electronics are not yet prevalent, the broader research on pyrimidine derivatives strongly suggests its potential. The ability to synthesize a wide range of pyrimidine-based compounds allows for the systematic tuning of their properties to meet the specific requirements of different electronic applications. nbinno.comnbinno.com
Role as Versatile Building Blocks in Complex Organic Synthesis
Pyrimidine derivatives, including this compound, are valuable building blocks in the synthesis of more complex heterocyclic compounds. nih.govmdpi.com The pyrimidine ring is a key structural motif in many biologically active molecules and functional materials. The presence of multiple reaction sites on the pyrimidine core, along with the reactive thiol group, allows for a wide range of chemical transformations.
The synthesis of pyrimidine-based compounds can be achieved through various catalyzed methods, including multicomponent reactions and cycloadditions. mdpi.com For instance, the Biginelli reaction is a well-known method for preparing dihydropyrimidinones, which can be further modified to introduce different functional groups.
The thiol group in this compound is a versatile functional handle. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. These reactions provide pathways to a diverse array of derivatives with potentially interesting biological or material properties. The nitrogen atoms in the pyrimidine ring can also be involved in reactions, such as N-alkylation or coordination to metal centers.
Furthermore, the pyrimidine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present on the ring. This allows for the introduction of additional functional groups, further expanding the synthetic utility of this compound as a building block. The combination of the pyrimidine core's inherent reactivity and the versatility of the thiol group makes this compound a valuable starting material for the construction of complex molecular architectures.
Methodologies for Investigating Bioactivity Mechanisms of Pyrimidine Thiol Derivatives (excluding specific biological outcomes)
The investigation of the bioactivity of pyrimidine thiol derivatives often involves a variety of in vitro assays to determine their effects on specific enzymes. These methodologies are crucial for understanding the potential mechanisms of action of these compounds.
Enzyme Inhibition Assay Methodologies (e.g., COX, LOX, Nitric Oxide Synthase)
Cyclooxygenase (COX) Inhibition Assay Methodologies
Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key enzymes in the inflammatory pathway. Various in vitro assays are employed to screen for and characterize COX inhibitors. springernature.com
A common method is the colorimetric assay, which measures the peroxidase activity of COX. nih.gov In this assay, the ability of a compound to inhibit the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is determined spectrophotometrically. nih.gov The assay is typically performed in a 96-well plate format for high-throughput screening.
The general procedure involves:
Preparation of a reaction mixture containing a buffer (e.g., Tris-HCl), heme, and the COX enzyme (either COX-1 or COX-2).
Addition of the test compound at various concentrations.
Initiation of the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (e.g., TMPD).
Monitoring the change in absorbance at a specific wavelength over time.
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. From this data, the half-maximal inhibitory concentration (IC50) value can be determined.
Lipoxygenase (LOX) Inhibition Assay Methodologies
Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory response. The inhibitory activity of compounds against LOX is often assessed using a spectrophotometric method. dergipark.org.trcabidigitallibrary.org
This assay is based on the measurement of the formation of conjugated dienes from a fatty acid substrate, such as linoleic acid, which absorb light at 234 nm. nih.gov
The typical steps in a LOX inhibition assay are:
Preparation of a reaction mixture containing a buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) and the LOX enzyme (often from soybean). cabidigitallibrary.orgnih.gov
Incubation of the enzyme with the test compound at various concentrations.
Initiation of the reaction by adding the substrate (e.g., sodium linoleate). nih.gov
Monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
The percentage of inhibition is calculated, and the IC50 value is determined. A known LOX inhibitor is often used as a positive control.
Nitric Oxide Synthase (NOS) Inhibition Assay Methodologies
Nitric oxide synthase (NOS) enzymes produce nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The inhibition of NOS activity can be measured using both colorimetric and fluorometric assays. sigmaaldrich.comabcam.commerckmillipore.com
The colorimetric assay is often based on the Griess reaction, which detects nitrite (B80452), a stable and nonvolatile breakdown product of NO. merckmillipore.com The assay involves the following steps:
Incubation of the NOS enzyme (e.g., from cell or tissue extracts) with the test compound.
Addition of the substrate L-arginine and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin). sigmaaldrich.com
After a specific incubation period, the reaction is stopped, and the accumulated nitrite is measured by adding Griess reagents.
The absorbance of the resulting colored azo dye is measured spectrophotometrically at around 540 nm. sigmaaldrich.com
The fluorometric assay provides a more sensitive alternative. In this method, the NO produced reacts with a fluorescent probe to generate a stable signal that can be measured with a fluorescence plate reader. abcam.com The general principle remains the same, involving the incubation of the enzyme, substrate, cofactors, and test compound, followed by the detection of the fluorescent product.
For inhibitor screening, a known NOS inhibitor is typically used as a positive control to validate the assay. bioassaysys.com The IC50 values for the test compounds are then calculated from the dose-response curves.
Cell-Based Chemical Screening and Evaluation Techniques
No studies detailing the use of this compound in cell-based screening assays were identified.
Approaches for Molecular Target Identification and Validation
There is no available research on the molecular targets of this compound or any validation studies that have been conducted.
Due to the strict adherence to factual accuracy and the exclusion of speculative content, it is not possible to generate the requested article. The creation of content for the specified sections would require fabrication of data and research findings, which falls outside the scope of scientifically sound reporting. Further research on this compound is needed before a comprehensive article on its specific applications can be written.
Q & A
Q. What are the established synthetic routes for 6-propylpyrimidine-4-thiol, and what are their key intermediates?
Answer: this compound is synthesized via multi-step reactions, often starting with pyrimidine precursors. For analogous thienopyrimidine-4-thiol derivatives, cyclocondensation of thiophene derivatives with propyl-substituted pyrimidine intermediates is common, followed by thiolation using reagents like NaSH or thiourea. Key intermediates include halogenated pyrimidines (e.g., 6-chloropyrimidine derivatives) and nitro-substituted precursors, which undergo nucleophilic aromatic substitution (SNAr) to introduce the thiol group .
Q. Table 1: Synthetic Routes for Analogous Pyrimidine-4-thiol Derivatives
| Method | Starting Materials | Key Intermediates | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Thiophene, pyrimidine | 6-Chloropyrimidine | 60–75 | |
| SNAr Thiolation | Nitropyrimidine, NaSH | 6-Aminopyrimidine | 50–65 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the propyl substituent and thiol group positioning. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar compounds like 6-methylthieno[2,3-d]pyrimidine-4-thiol . Infrared (IR) spectroscopy further identifies S-H stretching vibrations (~2500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Answer: Optimization involves:
- Temperature control : Lowering reaction temperatures during thiolation (e.g., 0–5°C) minimizes side reactions like disulfide formation.
- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances SNAr efficiency in biphasic systems .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as shown in the synthesis of 4-chloro-6-methoxy-2-(methylthio)pyrimidine .
Q. Table 2: Optimization Parameters for Thiolation Reactions
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Reduces oxidation | |
| Catalyst | TBAB | Increases reaction rate | |
| Solvent | DMF | Enhances intermediate solubility |
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Answer: Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites. For example, the thiol group’s electron-withdrawing effect activates the C4 position for nucleophilic attack, as observed in studies on 4-hydroxy-2-(trifluoromethyl)pyrimidine derivatives . Molecular docking simulations further predict binding affinities to biological targets, aiding in rational drug design .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. To resolve these:
- Structural validation : Confirm purity and stereochemistry via HPLC and chiral chromatography.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls, as highlighted in studies on thieno[3,2-d]pyrimidines .
- Meta-analysis : Compare datasets from PubChem and crystallographic databases to identify trends in bioactivity .
Q. What strategies enable selective functionalization of this compound for drug discovery?
Answer:
- Protecting groups : Temporarily block the thiol group with tert-butyl disulfide to direct functionalization to the pyrimidine ring .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the propyl chain without altering the thiol moiety, as applied in similar pyrimidine derivatives .
Data Contradiction Analysis Example
Issue : Conflicting reports on kinase inhibition efficacy of thienopyrimidine-4-thiol analogs.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
